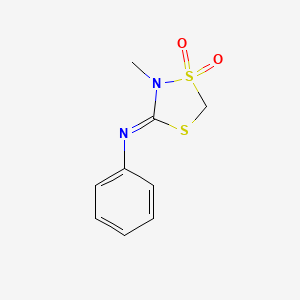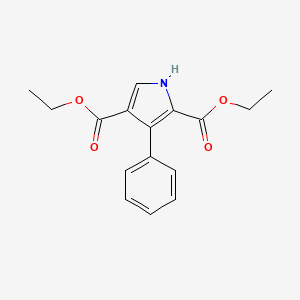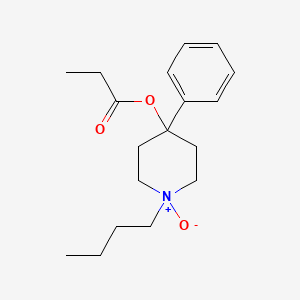
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione typically involves the reaction of 2-methylpropan-1-amine with phenylisothiocyanate in the presence of a solvent like toluene. This reaction forms 1-(2-methylpropyl)-3-phenylthiourea, which then undergoes cyclization with sodium acetate and chloroacetic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell division .
Comparison with Similar Compounds
Similar Compounds
- (3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl
- 3H-[1,2]dithiolo[3,4-b]quinolin-4(9H)-one
Uniqueness
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
65168-83-4 |
|---|---|
Molecular Formula |
C9H10N2O2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-N-phenyl-1,4,2-dithiazolidin-3-imine |
InChI |
InChI=1S/C9H10N2O2S2/c1-11-9(14-7-15(11,12)13)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
PDENABCFDMBRKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2)SCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)

![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)



![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)



